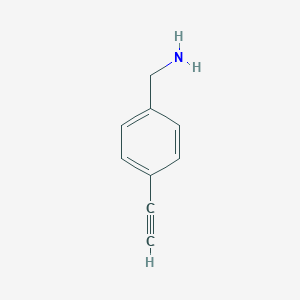

(4-Ethynylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethynylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMHUXNIQEVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197844-23-8 | |

| Record name | (4-ethynylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethynylphenyl)methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine is a bifunctional organic molecule that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a terminal alkyne group on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecular architectures. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling and click chemistry, while the methanamine moiety allows for amide bond formation, reductive amination, and other nucleophilic reactions. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with an ethynyl group (-C≡CH) at the para position relative to a methanamine group (-CH₂NH₂).

Molecular Formula: C₉H₉N[1]

IUPAC Name: this compound[1]

SMILES: C#CC1=CC=C(C=C1)CN[1]

InChI: InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2[1]

InChIKey: JQYMHUXNIQEVSX-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 131.0735 Da | PubChem[3] |

| Physical Form | Solid or liquid | Sigma-Aldrich[4] |

| pKa (predicted) | 9.33 (for benzylamine) | ECHEMI, ChemicalBook[2][5] |

| XlogP (predicted) | 1.0 | PubChemLite[3] |

| Topological Polar Surface Area | 26 Ų | PubChem[2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | BLD Pharm[6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

-

Aromatic protons: Signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). Due to the para-substitution, a pattern of two doublets is anticipated.

-

Methylene protons (-CH₂-): A singlet is expected for the benzylic protons, likely in the range of δ 3.8-4.0 ppm.

-

Amine protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

-

Alkynyl proton (-C≡CH): A singlet is expected around δ 3.0 ppm.

¹³C NMR:

-

Aromatic carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm).

-

Methylene carbon (-CH₂-): A signal is anticipated around δ 45-50 ppm.

-

Alkynyl carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch: A medium to weak absorption is expected in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C≡C-H stretch: A sharp, weak to medium absorption is anticipated around 3300 cm⁻¹.

-

C≡C stretch: A weak absorption is expected in the region of 2100-2140 cm⁻¹.

-

C-H aromatic stretch: Absorptions are expected just above 3000 cm⁻¹.

-

C=C aromatic stretch: Multiple absorptions are anticipated in the 1450-1600 cm⁻¹ region.

-

C-N stretch: An absorption is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern would likely involve the loss of the amine group and other characteristic fragments of the benzyl and ethynyl moieties. Predicted collision cross-section values for various adducts are available.[3]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, plausible synthetic routes can be devised based on standard organic chemistry transformations. Two potential synthetic pathways are outlined below.

Synthesis Workflow 1: Reductive Amination of 4-Ethynylbenzaldehyde

This approach involves the reaction of 4-ethynylbenzaldehyde with an ammonia source, followed by reduction of the resulting imine.

Caption: Reductive amination of 4-ethynylbenzaldehyde.

Experimental Protocol (General Procedure):

-

Imine Formation: 4-Ethynylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). The reaction is typically stirred at room temperature until the reduction is complete.

-

Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Synthesis Workflow 2: Reduction of 4-Ethynylbenzonitrile

This pathway involves the reduction of the nitrile group of 4-ethynylbenzonitrile to the primary amine.

Caption: Reduction of 4-ethynylbenzonitrile.

Experimental Protocol (General Procedure):

-

Reduction: 4-Ethynylbenzonitrile is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using Raney nickel as the catalyst can be employed. The reaction mixture is then typically stirred at room temperature or with gentle heating.

-

Workup and Purification: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum salts. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product. Purification is typically achieved by column chromatography or distillation.

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the synthesis of novel bioactive molecules. The terminal alkyne can be used as a handle to introduce the molecule into larger structures or to attach it to other pharmacophores. The primary amine provides a site for modification to modulate physicochemical properties such as solubility and basicity, which are crucial for drug-like characteristics.

While specific drugs containing the this compound core are not prominently documented, the ethynylphenyl moiety is present in various compounds investigated for therapeutic applications. These compounds often target a range of biological pathways, and the introduction of the methanamine group could provide a vector for further derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

Due to the lack of specific information on the biological targets and signaling pathways directly modulated by this compound, a generalized diagram of its potential role in drug discovery is presented.

Caption: Role in lead optimization and screening.

Safety Information

This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the design and synthesis of novel compounds for drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical modifications. While detailed experimental data on its physicochemical properties and biological activity are not extensively available in the public domain, this guide provides a summary of the current knowledge and predictive data to aid researchers in its application. Further experimental investigation is warranted to fully characterize this promising molecule.

References

(4-Ethynylphenyl)methanamine: A Technical Guide for Researchers

CAS Number: 197844-23-8

(4-Ethynylphenyl)methanamine is a bifunctional organic compound featuring a primary amine and a terminal alkyne group. This unique combination of reactive moieties makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a versatile linker in the synthesis of complex molecular architectures and as a component in bioorthogonal chemistry applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is commercially available, typically with a purity of 95% or higher. It is often supplied as a liquid or solid and requires storage in a dark, dry place at 2-8°C.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [2][3] |

| Molecular Weight | 131.178 g/mol | [2][3] |

| Physical State | Liquid or Solid | [1][3] |

| Purity | ≥ 95% | [1][3] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C#CC1=CC=C(CN)C=C1 | [2] |

| InChI Key | JQYMHUXNIQEVSX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A primary and efficient synthetic route to this compound involves the reduction of 4-ethynylbenzonitrile. This transformation can be achieved through several established methods, most notably using metal hydride reagents or catalytic hydrogenation.

Experimental Protocol: Reduction of 4-Ethynylbenzonitrile using Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of nitriles to primary amines using LiAlH₄.

Materials:

-

4-ethynylbenzonitrile

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% (v/v) Sulfuric Acid

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared. The flask is cooled in an ice-water bath.

-

Addition of Nitrile: A solution of 4-ethynylbenzonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or gently refluxed if necessary, to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and the resulting aluminum salts.

-

Work-up: The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Safety Precautions: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound via nitrile reduction.

Potential Applications in Drug Discovery and Chemical Biology

The dual functionality of this compound makes it a highly attractive molecule for applications in drug discovery and chemical biology.

Bioorthogonal Chemistry and Click Reactions

The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they can proceed within a biological system without interfering with native biochemical processes.[3][4] This allows for the precise labeling and tracking of biomolecules. The amine group of this compound can be used to attach it to a molecule of interest, while the alkyne serves as a reactive partner for an azide-modified probe.

Diagram of a Bioorthogonal Labeling Strategy:

References

(4-Ethynylphenyl)methanamine molecular weight and formula

An In-depth Technical Guide on (4-Ethynylphenyl)methanamine

This guide provides core technical data on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound, including its molecular formula and weight, are essential for any research or development application. These values are derived from its atomic composition.

| Property | Value | Source |

| Molecular Formula | C9H9N | [1][2][3][4][5] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Monoisotopic Mass | 131.0735 Da | [5] |

Chemical Structure and Identifiers

A clear understanding of the compound's structure and its standardized identifiers is crucial for accurate documentation and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 197844-23-8 |

| PubChem CID | 16124779 |

| SMILES | C#CC1=CC=C(CN)C=C1 |

| InChIKey | JQYMHUXNIQEVSX-UHFFFAOYSA-N |

Logical Relationship of Properties

The relationship between the molecular formula and the calculation of its molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward logical flow.

Caption: Derivation of Molecular Weight from Formula.

References

- 1. This compound | C9H9N | CID 16124779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Ethynylphenyl)methanamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 197844-23-8|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of (4-Ethynylphenyl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Ethynylphenyl)methanamine (CAS No: 197844-23-8), a versatile building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol , is a primary amine featuring a terminal alkyne group on a phenyl ring. This unique combination of functional groups makes it a valuable synthon for the construction of complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various amination and amidation processes. Accurate and detailed spectroscopic data are crucial for confirming the identity and purity of this compound in these applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to -CH₂NH₂) |

| ~7.25 | d | 2H | Ar-H (ortho to -C≡CH) |

| ~3.85 | s | 2H | -CH ₂NH₂ |

| ~3.05 | s | 1H | -C≡CH |

| ~1.60 | s (broad) | 2H | -CH₂NH ₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Ar-C -CH₂NH₂ |

| ~132 | Ar-C H (ortho to -C≡CH) |

| ~128 | Ar-C H (ortho to -CH₂NH₂) |

| ~121 | Ar-C -C≡CH |

| ~84 | -C ≡CH |

| ~77 | -C≡C H |

| ~46 | -C H₂NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~3350-3250 | Medium, Broad | N-H stretch (primary amine) |

| ~3050 | Medium | Ar C-H stretch |

| ~2110 | Medium, Sharp | C≡C stretch (alkyne) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1510 | Medium | C=C stretch (aromatic) |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below.[1]

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 132.08078 |

| [M+Na]⁺ | 154.06272 |

| [M-H]⁻ | 130.06622 |

| [M+NH₄]⁺ | 149.10732 |

| [M+K]⁺ | 170.03666 |

| [M]⁺ | 131.07295 |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and high-quality spectroscopic data. The following are general procedures that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically averaged.

-

A background spectrum of the empty sample holder or pure KBr is collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.

-

Data Acquisition:

-

Ionization Mode: Positive or negative ion mode can be selected.

-

Mass Range: A suitable mass range is scanned to detect the molecular ion and its fragments.

-

Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for structural elucidation is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for this compound. The presented NMR, IR, and MS data, while primarily based on predicted values and analysis of analogous structures, offer a robust starting point for the characterization of this important chemical intermediate. Researchers are encouraged to use these data in conjunction with their own experimental findings to ensure the accurate identification and quality control of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylphenyl)methanamine is a bifunctional organic compound of increasing interest in medicinal chemistry and materials science. Its structure, incorporating a reactive primary amine and a versatile terminal alkyne, makes it a valuable building block for the synthesis of complex molecules, including pharmacologically active agents and novel polymers. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability profiles, and an exploration of its potential reactivity.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Property | This compound (Predicted/Computed) | Benzylamine (Experimental) | Phenylacetylene (Experimental) |

| Molecular Formula | C₉H₉N[1] | C₇H₉N[2][3] | C₈H₆[4][5] |

| Molecular Weight | 131.17 g/mol [1] | 107.15 g/mol [6] | 102.14 g/mol [5] |

| Boiling Point | Not available | 184-185 °C[6] | 142-144 °C[4] |

| Melting Point | Not available | 10 °C[6] | -44.8 °C[5] |

| Density | Not available | 0.981 g/mL at 25 °C[6] | 0.930 g/mL at 25 °C[5] |

| LogP (Predicted) | 1.09 (for Benzylamine)[2] | 1.09[2] | Not available |

| pKa (Predicted) | 9.34 (for Benzylamine)[3] | 9.34[3] | 28.7 (in DMSO)[7] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability.[8] The presence of the primary amine in this compound suggests it will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[3] Its organic structure indicates solubility in a range of organic solvents.

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various solvents. The polar amine group will favor interactions with polar solvents, while the aromatic ring and alkyne group will contribute to solubility in non-polar solvents.

Table 2: Predicted and Comparative Solubility of this compound

| Solvent | Predicted Solubility of this compound | Comparative Solubility of Benzylamine | Comparative Solubility of Phenylacetylene |

| Water | Sparingly soluble to insoluble | Miscible[2][3] | Insoluble[4][5] |

| Aqueous Acid (e.g., 1M HCl) | Soluble | Soluble | Insoluble |

| Methanol | Soluble | Miscible[3] | Miscible[4] |

| Ethanol | Soluble | Miscible[2] | Miscible[4] |

| Acetone | Soluble | Very soluble[2] | Miscible |

| Diethyl Ether | Soluble | Miscible[2] | Miscible[4] |

| Dichloromethane | Soluble | Miscible | Not available |

| Toluene | Soluble | Not available | Not available |

| Hexane/Heptane | Sparingly soluble to insoluble | Not available | Not available |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility assays provide valuable information for different stages of research and development.[9][10]

2.2.1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.[9]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[12] this compound contains functional groups—a primary amine and a terminal alkyne—that could be susceptible to degradation under certain conditions.

Potential Degradation Pathways

-

Oxidation: The primary amine can be susceptible to oxidation, potentially leading to the formation of imines, oximes, or other degradation products. The benzylic position may also be prone to oxidation.

-

Reaction of the Ethynyl Group: Terminal alkynes can undergo various reactions, including dimerization (Glaser coupling) in the presence of copper catalysts, hydration to form a ketone, or other addition reactions.[7]

-

Acid/Base Instability: While the amine group is stable in acid, forming a salt, extreme pH conditions and elevated temperatures could promote other degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a molecule.[13] These studies are a key component of analytical method development and validation as per ICH guidelines.[14][15]

Methodology:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions. A typical set of conditions includes:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80 °C (in solid state and in solution) for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Role in Synthesis and Drug Discovery

The dual functionality of this compound makes it a versatile building block. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages.[16][17]

Caption: Use of this compound in Click Chemistry.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively published, this technical guide provides a robust framework for researchers to determine these critical parameters. By understanding the physicochemical properties of its constituent functional groups and employing the detailed experimental protocols outlined herein, scientists in drug discovery and materials science can effectively utilize this versatile building block. The predictive solubility data, coupled with the systematic approach to stability testing, will enable the optimization of reaction conditions, formulation strategies, and storage protocols, thereby accelerating the development of novel chemical entities.

References

- 1. This compound | C9H9N | CID 16124779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. フェニルアセチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phenylacetylene, 98%, pure | Fisher Scientific [fishersci.ca]

- 6. Benzylamine | 100-46-9 [chemicalbook.com]

- 7. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pharmadekho.com [pharmadekho.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of (4-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

(4-Ethynylphenyl)methanamine is a chemical intermediate used in research and development, particularly in the synthesis of pharmaceutical compounds. Due to its reactive nature, understanding its safety profile, potential toxicity, and proper handling procedures is critical to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the available safety and toxicity data, along with recommended handling precautions.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties to the skin, eyes, and respiratory system. The GHS classification for the hydrochloride salt of this compound is summarized below.

Table 1: GHS Hazard Classification for this compound Hydrochloride

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Fluorochem Ltd. Safety Data Sheet.[1]

The GHS pictograms associated with these hazards is the GHS07 symbol (exclamation mark), indicating that the substance can cause less serious health effects.[1]

Toxicological Summary

Currently, there is a notable lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets. The SDS for the hydrochloride salt explicitly states, "No toxicological data available for this product" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, and germ cell mutagenicity.[1]

In the absence of specific data, a qualitative assessment of its toxicological profile can be inferred from its GHS classification. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Table 2: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Finding | Data Availability |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | No quantitative LD50 data available. Classification is based on qualitative assessment. |

| Acute Dermal Toxicity | Not classified. | No data available. |

| Acute Inhalation Toxicity | May cause respiratory irritation (Category 3). | No quantitative LC50 data available. |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | No specific irritation study data available. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). | No specific irritation study data available. |

| Respiratory or Skin Sensitization | Not classified. | No data available. |

| Germ Cell Mutagenicity | Not classified. | No data available. |

| Carcinogenicity | Not classified. | No data available. |

| Reproductive Toxicity | Not classified. | No data available. |

Handling Precautions and Exposure Controls

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. General Hygiene

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

Table 3: Summary of Handling and Storage Recommendations

| Precaution | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood.[1] |

| Eye Protection | Wear chemical safety goggles or a face shield.[1] |

| Hand Protection | Wear protective gloves.[1] |

| Skin and Body Protection | Wear a lab coat and appropriate protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Spill and Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Avoid generating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following diagrams illustrate the general workflows for assessing the hazards identified in its GHS classification, based on standardized OECD guidelines.

Caption: Workflow for Acute Oral Toxicity Assessment.

Caption: Workflow for In Vitro Skin Irritation Assessment.

Caption: Logical Relationships for Safe Handling.

Conclusion

While quantitative toxicological data for this compound is not currently available, its GHS classification indicates that it is a hazardous chemical that must be handled with care. The primary risks are acute oral toxicity and irritation to the skin, eyes, and respiratory system. All personnel handling this compound should be thoroughly familiar with its hazards and adhere to the stringent handling precautions and PPE requirements outlined in this guide and the corresponding Safety Data Sheet. In the event of any exposure, immediate and appropriate first aid should be administered, and medical attention should be sought without delay.

References

(4-Ethynylphenyl)methanamine: A Versatile Building Block in Modern Chemistry

(4-Ethynylphenyl)methanamine is a bifunctional organic compound that has emerged as a valuable scaffold in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a reactive terminal alkyne and a primary amine on a phenyl ring, allows for a diverse range of chemical modifications, making it an attractive starting point for the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in drug discovery and bioorthogonal chemistry.

Core Applications

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine serves as a handle for traditional derivatization reactions such as amidation and alkylation, while the terminal alkyne is a key participant in modern coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This dual functionality enables the construction of a wide array of molecular architectures.

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[4][5] The phenylmethanamine core is a common motif in many biologically active compounds. The ethynyl group can be strategically employed to introduce rigid structural elements, modulate solubility, or act as a reactive handle for attaching various pharmacophores.

Derivatives of this compound have been investigated as potential enzyme inhibitors.[6][7][8] The general approach involves modifying the amine group to introduce moieties that can interact with the active site of a target enzyme, while the ethynyl group can be used for either further functionalization or to probe interactions with the protein.

For instance, the synthesis of novel inhibitors for kinases, proteases, or other enzymes often involves the acylation or sulfonylation of a primary amine to generate a library of candidate compounds. The following table illustrates hypothetical inhibitory activities of derivatives synthesized from this compound against a generic kinase.

| Compound ID | Modification at Amine Group | Target Kinase IC50 (nM) |

| EPM-001 | Acetyl | 850 |

| EPM-002 | Benzoyl | 420 |

| EPM-003 | 4-Chlorobenzoyl | 150 |

| EPM-004 | Benzenesulfonyl | 280 |

| EPM-005 | N-benzyl | >1000 |

This table presents illustrative data for potential derivatives of this compound.

Bioorthogonal Chemistry

The terminal alkyne of this compound makes it an ideal reagent for bioorthogonal chemistry.[1][9][10] Specifically, it can be used in CuAAC reactions to conjugate with azide-containing molecules, such as proteins, nucleic acids, or surfaces, in a highly specific and efficient manner, even in complex biological media.[2] This "click" reaction forms a stable triazole linkage.

This application is particularly valuable for:

-

Bioconjugation: Attaching labels (e.g., fluorescent dyes, biotin) to biomolecules for imaging and detection.

-

Drug Delivery: Linking drugs to targeting moieties or nanoparticles.

-

Materials Science: Functionalizing surfaces and polymers.

Experimental Protocols

Detailed methodologies for the key transformations involving this compound are provided below.

General N-Acylation of this compound

This protocol describes a standard procedure for the synthesis of amide derivatives.

Materials:

-

This compound

-

Acyl chloride or acid anhydride (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine base (TEA or DIPEA, 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical "click" reaction using this compound.[9]

Materials:

-

This compound derivative (1.0 equivalent)

-

Azide-containing molecule (1.05 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

-

Sodium ascorbate (0.1 equivalents)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

Procedure:

-

In a reaction vessel, dissolve the this compound derivative and the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, the product can often be isolated by precipitation upon addition of water or an anti-solvent.

-

If necessary, the product can be purified by filtration, washing, or column chromatography.

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and applications of this compound.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. sciencedaily.com [sciencedaily.com]

- 6. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. interchim.fr [interchim.fr]

A Technical Guide to (4-Ethynylphenyl)methanamine: Commercial Availability, Purity Assessment, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive terminal alkyne group and a primary amine, making it a valuable building block for the synthesis of complex molecules and bioconjugates. The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient and specific ligation to azide-modified molecules. The primary amine provides a versatile handle for further functionalization or attachment to scaffolds. This guide provides an in-depth overview of the commercial landscape for this compound, detailed protocols for its purity assessment, and a practical workflow for its application in bioconjugation.

Commercial Suppliers and Purity Specifications

This compound is available from a range of commercial chemical suppliers. The purity of the commercially available material is typically high, though it can vary between suppliers. Researchers should carefully consider the stated purity and the supplier's quality control measures when selecting a source for their applications.

| Supplier | Stated Purity | CAS Number |

| Fluorochem | 95% | 197844-23-8[1] |

| Synthonix, Inc. | 95+% | 197844-23-8[2] |

| Sigma-Aldrich (Ambeed) | 95% | 197844-23-8[1] |

| ChemUniverse | 95% | 197844-23-8[3] |

| Dayang Chem (Hangzhou) Co.,Ltd. | 98% Min | 197844-23-8[4] |

| Shanghai Aladdin Biochemical Technology Co., LTD. | 95.0% | 197844-23-8[5] |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 197844-23-8[5] |

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical for ensuring the reliability and reproducibility of experimental results. The following are detailed methodologies for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of the primary amine, derivatization is often employed to improve chromatographic performance.

Methodology:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature of 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Sample Preparation and Derivatization:

-

Dissolve 1 mg of this compound in 1 mL of dichloromethane.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

-

Data Analysis: Purity is assessed by the relative area of the derivatized parent compound peak. Impurities are identified by their mass spectra and retention times.

Quantitative Purity Assessment by Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Methodology:

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard 90° pulse experiment.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Analysis:

-

Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methylene protons of the -CH₂NH₂ group) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Application in Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal reagent for introducing an alkyne handle onto biomolecules or scaffolds via its primary amine. The terminal alkyne can then be used in a highly efficient and specific CuAAC reaction to conjugate with an azide-modified molecule.

Experimental Workflow for CuAAC

The following workflow outlines the general steps for a CuAAC reaction using an alkyne-functionalized molecule derived from this compound.

Signaling Pathway of CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) intermediate. The following diagram illustrates the key steps in this pathway.

References

An In-depth Technical Guide to the Reactivity of Ethynyl and Amine Groups in (4-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylphenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic primary amine and a reactive terminal ethynyl group, offering two distinct points for chemical modification. This technical guide provides a comprehensive analysis of the differential reactivity of these functional groups, enabling researchers to strategically design and execute chemoselective functionalization for applications in bioconjugation, linker technology, and the synthesis of complex molecular architectures. This document outlines key reactions, experimental protocols, and strategies for orthogonal protection, supported by quantitative data and visual diagrams to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

The unique arrangement of a primary amine and a terminal alkyne on a single aromatic scaffold makes this compound a versatile building block in modern organic synthesis and drug discovery. The amine group serves as a classic nucleophile, readily participating in reactions such as acylation and reductive amination. The ethynyl group, a cornerstone of "click chemistry," allows for highly efficient and specific transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The ability to selectively address one functional group in the presence of the other is paramount for its effective utilization. This guide explores the factors governing this chemoselectivity and provides practical methodologies for the controlled functionalization of this compound.

Physicochemical Properties and Reactivity Overview

-

Amine Group (pKa of Conjugate Acid): The pKa of the conjugate acid of benzylamine is approximately 9.33.[1][2][3][4] The ethynyl group is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the amine in this compound compared to benzylamine. Therefore, the pKa of the aminomethyl conjugate acid is estimated to be around 9.

-

Ethynyl Group (pKa): The pKa of the terminal proton of phenylacetylene is approximately 28.7 in DMSO.[5] Some sources also cite a pKa of around 19-23 in aqueous solution.[6][7][8][9] The aminomethyl group is a weak electron-donating group, which would slightly decrease the acidity of the ethynyl proton.

This significant difference in acidity (the amine being basic and the ethynyl proton being very weakly acidic) is the foundation for the high degree of chemoselectivity that can be achieved.

Chemoselective Reactions of the Amine Group

The primary amine of this compound is a potent nucleophile and readily undergoes reactions with electrophiles. Under neutral or basic conditions, the amine group is significantly more reactive than the un-deprotonated ethynyl group.

Amide Bond Formation (N-Acylation)

N-acylation is a robust method for functionalizing the amine group. The reaction proceeds readily with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide bonds. The ethynyl group remains inert under these conditions.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 1: Representative Data for N-Acylation Reactions

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Acetyl Chloride | TEA | DCM | 2 | >95 |

| Benzoyl Chloride | DIPEA | DMF | 4 | >90 |

| Acetic Anhydride | Pyridine | DCM | 3 | >95 |

Note: The data presented are representative yields based on general acylation reactions of primary amines and may vary depending on the specific substrate and reaction conditions.

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they do not reduce the ethynyl group.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloroethane (DCE)).

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) (1.5 eq.) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Table 2: Representative Data for Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 85-95 |

| Acetone | NaBH₃CN | MeOH | 24 | 70-80 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 16 | 80-90 |

Note: The data presented are representative yields based on general reductive amination reactions and may vary depending on the specific substrate and reaction conditions.

Chemoselective Reactions of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. These reactions typically require a metal catalyst to activate the C-H bond of the alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[10] The reaction is orthogonal to the amine functionality, although under certain conditions, the amine can act as a ligand for the copper catalyst. To ensure chemoselectivity, it is often advantageous to perform the reaction on the protonated amine (at acidic pH) or on a protected amine.

Experimental Protocol: General Procedure for CuAAC

-

Dissolve the azide (1.0 eq.) and this compound (1.05 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).

-

Add a copper(II) sulfate solution (1-5 mol%).

-

Add a solution of a reducing agent, typically sodium ascorbate (5-10 mol%), to generate the active Cu(I) species in situ.

-

Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a solution of EDTA to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Table 3: Representative Data for CuAAC Reactions

| Azide | Copper Source | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 4 | >95 |

| Phenyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | DMF | 8 | >90 |

| 1-Azidohexane | CuI | - | THF | 12 | >90 |

Note: The data presented are representative yields based on general CuAAC reactions and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11] The amine base typically used in the Sonogashira reaction (e.g., triethylamine) can be the solvent or a co-solvent. The primary amine on this compound can also act as a base, though an external base is generally added.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of the aryl/vinyl halide (1.0 eq.), this compound (1.2 eq.), and a copper(I) salt (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 80 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography.

Table 4: Representative Data for Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | CuI | TEA | RT | 6 | 85-95 |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | CuI | TEA/DMF | 60 | 12 | 70-80 |

| (E)-1-Iodo-1-hexene | Pd(PPh₃)₄ | CuI | TEA | RT | 8 | 80-90 |

Note: The data presented are representative yields based on general Sonogashira coupling reactions and may vary depending on the specific substrate and reaction conditions.

Orthogonal Protection Strategies

For multi-step syntheses requiring sequential functionalization of the amine and ethynyl groups, an orthogonal protection strategy is essential.[12] This involves the use of protecting groups that can be removed under specific conditions without affecting the other.

-

Amine Protection: The amine group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc), which is acid-labile, or benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another option, though its removal conditions might affect the terminal alkyne under certain circumstances.

-

Ethynyl Protection: The terminal alkyne can be protected with a silyl group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS). These groups are readily cleaved with fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) or under acidic or basic conditions, depending on the specific silyl group.

An Example of an Orthogonal Strategy:

-

Protect the amine: React this compound with di-tert-butyl dicarbonate ((Boc)₂O) to afford the N-Boc protected derivative.

-

Functionalize the alkyne: Perform a Sonogashira coupling or CuAAC reaction on the N-Boc protected compound.

-

Deprotect the amine: Treat the product with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group, liberating the amine for further functionalization.

-

Functionalize the amine: Perform N-acylation or reductive amination on the now free amine.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.

Caption: Chemoselective reactions of this compound.

Caption: General experimental workflow for functionalization.

References

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]

- 4. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 5. phenylacetylene - Wikidata [wikidata.org]

- 6. Page loading... [guidechem.com]

- 7. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 8. Cas 536-74-3,Phenylacetylene | lookchem [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioorthogonality of (4-Ethynylphenyl)methanamine in Biological Systems

Introduction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions rely on functional groups that are abiotic and mutually reactive, yet remain inert to the complex milieu of biological molecules.[1][3] Among the pioneering functional groups in this field, the terminal alkyne has proven to be an exceptionally versatile and reliable chemical handle.[4] (4-Ethynylphenyl)methanamine, a molecule featuring a terminal alkyne, serves as a prime exemplar of a bioorthogonal building block. Its structure combines the bio-inert ethynyl group with a primary amine, which allows for its straightforward incorporation into a wide array of biomolecules and probes. This guide provides an in-depth technical overview of the bioorthogonal applications of this compound, with a focus on its core chemistries, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A foundational understanding of the properties and hazards of this compound is critical for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [5] |

| Molecular Weight | 131.17 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| GHS Hazard Statements | H302, H312, H314, H332, H335 | [5] |

| Hazard Summary | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. | [5] |

Core Bioorthogonal Reactions

The terminal alkyne of this compound participates in two principal bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its efficiency, specificity, and mild reaction conditions.[6][7] It involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[6] The reaction's power lies in the copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal process.[7]

In biological applications, the active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][7] To enhance reaction efficiency and mitigate the inherent cytotoxicity of copper, stabilizing ligands are crucial.[6] Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) from oxidation and disproportionation, thereby accelerating the reaction and reducing cellular damage.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with copper catalysis, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[9] This reaction leverages the high ring strain of cyclooctynes, the smallest stable cyclic alkynes, to lower the activation energy of the cycloaddition with azides.[3][9] This allows the reaction to proceed rapidly at physiological temperatures without the need for any catalyst, making it exceptionally well-suited for live-cell imaging and in vivo applications.[9][10]

The reaction is highly selective as both the strained alkyne and the azide are chemically inert to the vast majority of functional groups found in biological systems.[9] The choice of cyclooctyne (e.g., dibenzocyclooctyne, DBCO) is critical, as it directly influences the reaction kinetics.[10]

Quantitative Data and Reaction Parameters

The selection of a bioorthogonal strategy depends on factors such as required reaction speed, biocompatibility, and the nature of the biological system under investigation.

Table 2: Comparison of CuAAC and SPAAC Reactions

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

|---|---|---|

| Reaction Type | [3+2] Azide-Alkyne Cycloaddition | [3+2] Azide-Alkyne Cycloaddition |

| Catalyst Required | Yes (Copper (I)) | No |

| Biocompatibility | Lower (due to copper cytotoxicity) | High |

| Suitability for in vivo | Limited | Excellent[9] |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne[9] |

| Typical Rate Constant | 10² - 10³ M⁻¹s⁻¹[11] | ~1 M⁻¹s⁻¹ (can vary significantly)[12] |

Table 3: Typical Reaction Conditions for CuAAC Bioconjugation

| Component | Typical Concentration / Ratio | Purpose |

|---|---|---|

| Alkyne/Azide Substrate | 10 µM - 10 mM | Reactants |

| CuSO₄ | 50 µM - 1 mM | Catalyst Precursor[7] |

| Sodium Ascorbate | 1 mM - 10 mM (5-10 fold excess to Cu) | Reducing Agent[6] |

| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand to Copper) | Catalyst Stabilization, Rate Acceleration[6][13] |

| Solvent | Aqueous buffers (PBS), DMSO, t-BuOH | Reaction Medium[6] |

| Temperature | Room Temperature | Mild Conditions[6] |

Table 4: Second-Order Rate Constants for Common Cyclooctynes in SPAAC

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

|---|---|---|---|

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [10] |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [10] |

| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [10] |

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 |[10] |

Experimental Protocols

The following protocols provide generalized methodologies for the practical application of this compound or similar terminal alkynes in bioorthogonal labeling.

Protocol 1: General Procedure for CuAAC Labeling of an Alkyne-Modified Protein

This protocol outlines the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine (optional, to scavenge reactive oxygen species)

-

Purification system (e.g., size-exclusion chromatography column)

Methodology:

-

Reagent Preparation: Prepare fresh stock solutions of all reagents. The sodium ascorbate solution should be made immediately before use to ensure its reducing capacity.[8]

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-dye. A 2 to 10-fold molar excess of the azide-dye relative to the protein is a common starting point.[13]

-